N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide
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Overview
Description
N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide is a synthetic organic compound that features a pyrrolidine ring, a benzamide group, and an isopropoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Benzamide Group: The benzamide group is introduced through amide bond formation, often using reagents like carbodiimides or coupling agents.
Introduction of the Isopropoxy Group: The isopropoxy group can be added via nucleophilic substitution reactions, using isopropyl halides or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the isopropoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.
Pathways: The compound could influence signaling pathways, leading to changes in gene expression or protein activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(methoxy)benzamide
- N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(ethoxy)benzamide
Uniqueness
N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isopropoxy group, for example, may enhance its lipophilicity and membrane permeability compared to similar compounds with different substituents.
Properties
Molecular Formula |
C23H30N2O2 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C23H30N2O2/c1-17(2)27-21-12-10-20(11-13-21)23(26)24-16-22(25-14-4-5-15-25)19-8-6-18(3)7-9-19/h6-13,17,22H,4-5,14-16H2,1-3H3,(H,24,26) |
InChI Key |
DDHJDFGOZKYRKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)OC(C)C)N3CCCC3 |
Origin of Product |
United States |
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